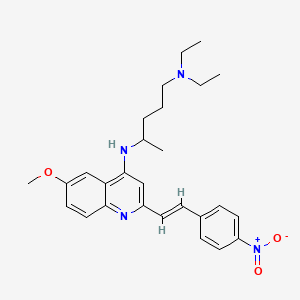

Trichomonacid

Description

Structure

3D Structure

Properties

CAS No. |

7195-14-4 |

|---|---|

Molecular Formula |

C27H34N4O3 |

Molecular Weight |

462.6 g/mol |

IUPAC Name |

1-N,1-N-diethyl-4-N-[6-methoxy-2-[(E)-2-(4-nitrophenyl)ethenyl]quinolin-4-yl]pentane-1,4-diamine |

InChI |

InChI=1S/C27H34N4O3/c1-5-30(6-2)17-7-8-20(3)28-27-18-22(29-26-16-15-24(34-4)19-25(26)27)12-9-21-10-13-23(14-11-21)31(32)33/h9-16,18-20H,5-8,17H2,1-4H3,(H,28,29)/b12-9+ |

InChI Key |

XWBADQOPXPRKBX-FMIVXFBMSA-N |

SMILES |

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC(=C1)C=CC3=CC=C(C=C3)[N+](=O)[O-])OC |

Isomeric SMILES |

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC(=C1)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])OC |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC(=C1)C=CC3=CC=C(C=C3)[N+](=O)[O-])OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Trichomonacid |

Origin of Product |

United States |

Foundational & Exploratory

Trichomonacide Mechanism of Action on Trichomonas vaginalis: A Technical Guide

Abstract

This technical guide provides an in-depth examination of the molecular mechanisms by which trichomonacidal agents exert their effects on Trichomonas vaginalis, the etiological agent of human trichomoniasis. The primary focus is on the 5-nitroimidazole class of drugs, particularly metronidazole and tinidazole, which are the cornerstones of current therapy. This document details the reductive activation pathways of these prodrugs within the parasite's unique hydrogenosome organelle, the generation of cytotoxic radicals, and the subsequent damage to critical macromolecules. Furthermore, it explores the emerging and multifaceted mechanisms of clinical drug resistance, including enzymatic deficiencies and genetic alterations. The guide also briefly covers the mechanisms of alternative agents like nitazoxanide and promising natural compounds. Included are summaries of quantitative susceptibility data, detailed experimental protocols for key assays, and visual diagrams of metabolic pathways and experimental workflows to support researchers and drug development professionals in the field.

Introduction

Trichomonas vaginalis is a flagellated, anaerobic protozoan parasite responsible for the most prevalent non-viral sexually transmitted infection worldwide.[1] The clinical management of trichomoniasis relies almost exclusively on the 5-nitroimidazole class of drugs, first introduced in the 1960s.[2][3] While highly effective, the utility of these agents is threatened by the emergence of drug-resistant strains, a significant public health concern.[4][5] Understanding the precise mechanism of action of these drugs and the molecular basis of resistance is paramount for the development of novel diagnostic tools and next-generation therapeutics. This guide aims to provide a comprehensive technical overview of these processes for a scientific audience.

The 5-Nitroimidazole Drugs: A Mechanism of Reductive Activation

Metronidazole, tinidazole, and secnidazole are prodrugs that are selectively toxic to anaerobic and microaerophilic organisms like T. vaginalis.[6] Their mechanism of action is contingent on the unique metabolic environment of the parasite, specifically within a mitochondrion-related organelle called the hydrogenosome.[7][8]

Drug Uptake and Activation in the Hydrogenosome

The inactive 5-nitroimidazole compound passively diffuses into the T. vaginalis cell and subsequently into the hydrogenosome.[5][8] The low-redox potential environment of this organelle is critical for the drug's activation.[9] This process involves the reduction of the nitro group of the drug to a highly reactive nitro radical anion.[6][7][10] This activation is primarily mediated by electron transport proteins with sufficiently low redox potentials, most notably ferredoxin.[9][11]

Core Metabolic Pathways for Drug Activation

The electrons required for the reductive activation of 5-nitroimidazoles are generated through two primary metabolic pathways within the hydrogenosome.[7][10]

-

Pyruvate-Dependent Pathway: The principal pathway involves the oxidative decarboxylation of pyruvate, a key product of glycolysis. The enzyme Pyruvate:Ferredoxin Oxidoreductase (PFOR) catalyzes this reaction, transferring electrons to the low-potential iron-sulfur protein, ferredoxin .[7][11] Reduced ferredoxin then serves as the direct electron donor for the reduction of the nitroimidazole prodrug.[9][10]

-

Malate-Dependent Pathway: A second, alternative pathway for electron generation involves the oxidative decarboxylation of malate by NAD-dependent malic enzyme .[7][10] The electrons from this reaction are transferred from the resulting NADH to ferredoxin via an NADH dehydrogenase , which is homologous to the catalytic module of mitochondrial complex I.[7][10]

These two pathways collectively provide the necessary reducing equivalents to activate the 5-nitroimidazole drugs. The presence of both pathways is significant, as high-level drug resistance typically requires the disruption of both pyruvate- and malate-dependent activation routes.[7][10]

Cytotoxicity and Cellular Damage

The generated nitro radical anion is a short-lived, highly reactive species.[9] It interacts with and causes damage to essential cellular macromolecules. The primary mechanism of cytotoxicity is believed to be the induction of DNA strand breaks and the loss of its helical structure, which inhibits protein synthesis and ultimately leads to apoptotic-like cell death.[6][12][13] Additionally, these reactive metabolites can form covalent adducts with proteins, disrupting their function.[14]

Mechanisms of Drug Resistance

Resistance to 5-nitroimidazoles in T. vaginalis is a complex phenomenon that primarily involves impaired activation of the prodrug.[5][15] Unlike classical resistance mechanisms involving drug efflux pumps or target modification, trichomonad resistance is characterized by a decrease in the activity of the reductive pathways.

Aerobic vs. Anaerobic Resistance

Two types of resistance have been described:

-

Anaerobic Resistance: Primarily observed in laboratory-induced strains, this high-level resistance is characterized by the significant downregulation or loss of enzymes in the hydrogenosomal energy pathway, particularly PFOR and ferredoxin.[5][16]

-

Aerobic Resistance: This is the type typically observed in clinical treatment failures.[3] It is often a lower level of resistance and is associated with a functional, albeit less efficient, drug activation pathway. This can be caused by increased intracellular oxygen concentrations due to deficient oxygen-scavenging systems, which competes with the drug for reducing electrons.[2]

Key Molecular Determinants of Resistance

-

Downregulation of PFOR and Ferredoxin: Reduced expression or activity of PFOR and ferredoxin is a hallmark of metronidazole resistance, as this directly limits the primary pathway for drug activation.[5][17]

-

Impaired Flavin Reductase and Thioredoxin Reductase Activity: Some studies suggest an alternative, flavin-based mechanism for metronidazole activation.[14] Decreased activity of flavin reductase and thioredoxin reductase has been observed in resistant clinical isolates.[4][5]

-

Genetic Mutations: Single nucleotide polymorphisms (SNPs) in nitroreductase genes, such as ntr4Tv and ntr6Tv, have been associated with metronidazole resistance.[4][18] An SNP in ntr6Tv that results in a premature stop codon is particularly linked to resistance.[4]

Alternative Trichomonacidal Agents

The rise of resistance necessitates the exploration of new drugs with different mechanisms of action.

Nitazoxanide

Nitazoxanide (NTZ) and its active metabolite, tizoxanide, are thiazolides that show potent in vitro activity against both metronidazole-susceptible and resistant strains of T. vaginalis.[19][20][21] This suggests a mechanism of action distinct from 5-nitroimidazoles.[19][20] NTZ is proposed to be a non-competitive inhibitor of PFOR, disrupting the parasite's essential energy metabolism without requiring reductive activation.[22]

Natural Products

A variety of natural compounds have demonstrated anti-trichomonal activity, acting through diverse mechanisms:

-

Garlic (Allicin): Disrupts the parasite's cellular structure and function.

-

Resveratrol: Upregulates the expression of PFOR at high doses, potentially leading to metabolic disruption.[1][23]

-

Flavonoids and Tannins: Can cause damage to the parasite's cellular membrane.

-

Curcumin: Has shown efficacy against T. vaginalis, including resistant strains, although at higher concentrations than metronidazole.[23]

Quantitative Data on Drug Susceptibility

The in vitro susceptibility of T. vaginalis to trichomonacidal agents is typically determined by measuring the Minimal Lethal Concentration (MLC), which is the lowest drug concentration that eliminates motile parasites after a specified incubation period.[2]

Table 1: In Vitro Susceptibility of T. vaginalis to 5-Nitroimidazoles

| Drug | Susceptibility Status | Minimal Lethal Concentration (MLC) (μg/mL) | Reference(s) |

| Metronidazole | Susceptible | ≤ 25 - < 50 | [2][5] |

| Low-Level Resistance | ≥ 50 | [2][5][7] | |

| Moderate-Level Resistance | 100 - 200 | [2][5] | |

| High-Level Resistance | ≥ 400 | [2][5] | |

| Tinidazole | Susceptible | < 6.3 | [7] |

| Treatment Failure Associated | ≥ 6.3 | [7] | |

| Secnidazole | Correlated with Clinical Susceptibility | ≤ 12.5 |

Table 2: In Vitro Activity of Thiazolides Against Metronidazole-Resistant T. vaginalis

| Drug | Median MLC in MTZ-Resistant Strains (μg/mL) | Reference(s) |

| Nitazoxanide (NTZ) | 1.6 | [20][21] |

| Tizoxanide (TIZ) | 0.8 | [20][21] |

Experimental Protocols

Determination of Minimal Lethal Concentration (MLC)

This protocol is based on the broth microdilution method used by the U.S. Centers for Disease Control and Prevention (CDC) for T. vaginalis susceptibility testing.[2]

Objective: To determine the lowest concentration of a drug that is lethal to T. vaginalis in vitro.

Materials:

-

T. vaginalis isolate(s) in log-phase growth.

-

Diamond's Trypticase-Yeast-Maltose (TYM) medium, supplemented with serum.

-

96-well microtiter plates.

-

Stock solution of the drug to be tested (e.g., metronidazole in DMSO).

-

Inverted microscope.

-

Anaerobic incubation system (e.g., GasPak™ jar or anaerobic chamber).

Procedure:

-

Drug Dilution: Prepare serial twofold dilutions of the drug in TYM medium in a 96-well plate. Concentrations typically range from 0.2 to 400 μg/mL for metronidazole.[17] Include a drug-free medium control well.

-

Inoculum Preparation: Count the number of motile T. vaginalis trophozoites from a log-phase culture using a hemocytometer. Adjust the concentration with fresh TYM medium to achieve a final density of approximately 5 x 10⁴ trophozoites/mL.

-

Inoculation: Add an equal volume of the parasite suspension to each well of the 96-well plate, effectively halving the drug concentrations and resulting in a final parasite density of 2.5 x 10⁴ trophozoites/mL.

-

Incubation: Seal the plate and incubate under anaerobic conditions at 37°C for 48 hours.

-

Reading Results: After incubation, examine each well using an inverted microscope. Gently resuspend the parasites in each well. The MLC is defined as the lowest drug concentration in which no motile trophozoites are observed.[2]

Molecular Detection of Resistance Markers (qPCR)

Objective: To detect known single nucleotide polymorphisms (SNPs) associated with metronidazole resistance in the ntr4 and ntr6 genes from clinical samples or cultured isolates.

Materials:

-

DNA extracted from vaginal swabs or cultured T. vaginalis.

-

qPCR instrument.

-

Primers and probes specific for wild-type and mutant alleles of ntr4 and ntr6.

-

qPCR master mix.

-

Control DNA (wild-type and known resistant strains).

Procedure:

-

DNA Extraction: Extract total DNA from the sample using a validated commercial kit or a standard phenol-chloroform method.

-

Reaction Setup: Prepare qPCR reactions in triplicate for each sample and each target gene (e.g., ntr4 mutant, ntr4 wild-type). Each reaction should contain the appropriate primers/probes, qPCR master mix, and template DNA. Include positive (known mutant) and negative (wild-type, no template) controls.

-

qPCR Amplification: Perform the qPCR assay using a validated thermal cycling protocol. A typical protocol might include an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.

-

Data Analysis: Analyze the amplification curves. The presence of an amplification signal with the mutant-specific probe indicates the presence of the resistance-associated SNP. Compare the cycle threshold (Ct) values between mutant and wild-type reactions to assess the relative abundance. A positive correlation between the presence of these mutations and phenotypic resistance has been demonstrated.

Conclusion

The trichomonacidal activity of the widely used 5-nitroimidazole drugs is dependent on a reductive activation process unique to the anaerobic metabolism of T. vaginalis. This process, occurring within the hydrogenosome, creates cytotoxic radicals that lead to parasite death. However, the parasite can develop resistance, primarily by downregulating the very enzymatic pathways required for this activation. Understanding these intricate molecular interactions is crucial for interpreting clinical outcomes and overcoming treatment failures. The development of alternative agents, such as nitazoxanide, which targets PFOR through a different mechanism, and the exploration of natural compounds, represent promising avenues for future therapeutic strategies against this common and impactful pathogen. The standardization of experimental protocols for susceptibility testing and resistance detection remains a key priority for both clinical management and drug discovery research.

References

- 1. CDC - Parasites - Trichomonas vaginalis Susceptibility Testing [cdc.gov]

- 2. Purification and characterization of pyruvate: ferredoxin oxidoreductase from the anaerobic protozoon Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Products as New Treatment Options for Trichomoniasis: A Molecular Docking Investigation [mdpi.com]

- 4. The crystal structure of Trichomonas vaginalis ferredoxin provides insight into metronidazole activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alternative Pathway of Metronidazole Activation in Trichomonas vaginalis Hydrogenosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trichomoniasis: evaluation to execution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Alternative pathway of metronidazole activation in Trichomonas vaginalis hydrogenosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Rapid electrostatic DNA enrichment for sensitive detection of Trichomonas vaginalis in clinical urinary samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Flavodiiron Protein from Trichomonas vaginalis Hydrogenosomes: the Terminal Oxygen Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative proteomic analysis of metronidazole-sensitive and resistant Trichomonas vaginalis suggests a novel mode of metronidazole action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Metronidazole resistance in Trichomonas vaginalis determined by molecular and conventional methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Diagnosis and Management of Trichomonas vaginalis: Summary of Evidence Reviewed for the 2021 Centers for Disease Control and Prevention Sexually Transmitted Infections Treatment Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular diagnosis of Trichomonas vaginalis in liquid-based Papanicolaou samples in Shiraz, southern Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 18. emedicine.medscape.com [emedicine.medscape.com]

- 19. A review study on the anti-trichomonas activities of medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Home Treatments for Trichomoniasis: Do They Work? [healthline.com]

- 21. Resistance of Trichomonas vaginalis to Metronidazole: Report of the First Three Cases from Finland and Optimization of In Vitro Susceptibility Testing under Various Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Detection of metronidazole resistance in Trichomonas vaginalis using uncultured vaginal swabs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Growing Arsenal of Nature: Novel Trichomonacidal Compounds from Natural Products

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Trichomonas vaginalis, a flagellated protozoan parasite, is the causative agent of trichomoniasis, the most common non-viral sexually transmitted infection worldwide.[1][2][3] While the 5-nitroimidazole drugs, primarily metronidazole and tinidazole, have been the cornerstone of treatment for decades, the emergence of drug-resistant strains and concerns about adverse side effects necessitate the exploration of new therapeutic avenues.[1][2][4] Natural products, with their vast structural diversity and inherent biological activity, represent a promising reservoir for the discovery of novel trichomonacidal agents.[1][2][5] This technical guide provides an in-depth overview of recent advancements in the identification and characterization of natural compounds with activity against T. vaginalis, focusing on quantitative data, experimental methodologies, and known mechanisms of action.

Quantitative Analysis of Trichomonacidal Activity

A diverse array of natural compounds from various chemical classes has demonstrated potent activity against T. vaginalis. The following tables summarize the in vitro efficacy of selected compounds, providing key quantitative data for comparative analysis.

Table 1: Trichomonacidal Activity of Terpenoids and Saponins

| Compound/Extract | Source Organism | IC50 (µg/mL) | MIC (µg/mL) | MLC (µg/mL) | Other | Reference |

| Betulinic Acid Derivative (Piperazine) | Semisynthetic | - | 91.2 µM | - | Complete inhibition at 2h | [3] |

| Ursolic Acid Derivative (3-oxime-urs-12-en-28-oic) | Semisynthetic | - | - | - | Potent activity reported | [3] |

| (+)-α-bisabolol | Nectandra spp. | 98.7 | - | - | [6] | |

| Saponins | Sapindus mukorossi | - | - | 78 | [1] | |

| Eucalyptus camaldulensis Extract | Eucalyptus camaldulensis | - | - | - | 80% inhibition at 12.5 mg/mL | [7] |

| Thymus haussknechtii Extract | Thymus haussknechtii | - | 62.5 | 62.5 | After 48h incubation | [8] |

Table 2: Trichomonacidal Activity of Phenolic Compounds (Flavonoids, Lignans, etc.)

| Compound/Extract | Source Organism | IC50 (µg/mL) | EC50 (µg/mL) | Other | Reference |

| Resveratrol | Grapes, Berries | - | - | Inhibits growth at 25-100 µM | [5][9] |

| Curcumin | Curcuma longa | 73.0 - 105.8 | 164.9 - 216.3 (EC90) | Effective against metronidazole-resistant strains | [5][10] |

| Quercetin | Rheum ribes | - | - | Active at 125 µg/mL (extract) | [5] |

| Manilkara rufula Flavonoid Extract | Manilkara rufula | - | - | Damages cellular membrane | [9] |

| Black Tea Theaflavins | Camellia sinensis | - | - | Potent activity reported | [6][11][12] |

| Caffeic Acid | Potato Peels | - | - | 21.1-43.7% inhibition | [6] |

| Chlorogenic Acid | Potato Peels | - | - | 11.4-21.9% inhibition | [6] |

Table 3: Trichomonacidal Activity of Alkaloids and Other Nitrogen-Containing Compounds

| Compound/Extract | Source Organism | IC50 (µg/mL) | MIC (µg/mL) | MLC (µg/mL) | Other | Reference |

| Skimmianine | Haplophyllum myrtifolium | - | 50 | 150 | After 48h incubation | [10] |

| Lycorine | Amaryllidaceae family | - | - | - | Cytotoxic at 2.5-1000 µM | [5] |

| α-Tomatine | Tomato | - | - | - | Potent activity reported | [6][11][12] |

| α-Chaconine | Potato | - | - | - | Potent activity reported | [6][11][12] |

| α-Solanine | Potato | - | - | - | Potent activity reported | [6][11][12] |

Table 4: Trichomonacidal Activity of Miscellaneous Natural Products

| Compound/Extract | Source Organism | IC50 (µg/mL) | Other | Reference | |---|---|---|---| | Garlic (Allicin) Extract | Allium sativum | - | 95% death at 0.1 mg/mL after 2h |[13] | | Asafoetida Extract | Ferula assa-foetida | - | 90% elimination at 2 mg/mL after 1h |[13] | | Black Cumin (Nigella sativa) Extract | Nigella sativa | - | Effective at 2 mg/mL after 24h |[9] | | Pomegranate (Punica granatum) Extract | Punica granatum | - | In vivo efficacy demonstrated |[14] | | Verbascum thapsus Extract | Verbascum thapsus | 39.17 | Induces apoptosis |[7] | | Tanacetum Parthenium Extract | Tanacetum parthenium | - | Lethal effect at 4-10 mg/mL |[7] |

Experimental Protocols

Standardized methodologies are crucial for the evaluation and comparison of novel trichomonacidal compounds. The following sections detail key experimental protocols commonly employed in this field of research.

In Vitro Susceptibility Assays

This protocol is designed to determine the minimum inhibitory concentration (MIC) and minimum lethal concentration (MLC) of a test compound against T. vaginalis.

a. Parasite Culture:

-

T. vaginalis trophozoites (e.g., ATCC 30236) are cultured axenically in TYI-S-33 medium supplemented with 10% heat-inactivated bovine serum.

-

Cultures are incubated at 37°C in anaerobic conditions.

-

Logarithmic phase trophozoites are used for all experiments.

b. Assay Procedure:

-

A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed a non-toxic level (typically <1%).

-

Two-fold serial dilutions of the compound are prepared in 96-well microtiter plates.

-

A standardized inoculum of T. vaginalis trophozoites (e.g., 1 x 10^5 trophozoites/mL) is added to each well.[8]

-

Metronidazole is used as a positive control, and a vehicle control (solvent only) is included.

-

Plates are incubated anaerobically at 37°C for 24 or 48 hours.[8]

c. Determination of MIC and MLC:

-

MIC: The lowest concentration of the compound that causes a significant inhibition of parasite growth (e.g., ≥50% or ≥90%) compared to the control is determined by microscopic observation or by using a viability stain like trypan blue.[8]

-

MLC: To determine the MLC, an aliquot from each well showing growth inhibition is sub-cultured into fresh medium without the test compound. The MLC is the lowest concentration at which no motile trophozoites are observed after further incubation.

Cytotoxicity Assays

It is essential to assess the toxicity of potential trichomonacidal compounds against mammalian cells to determine their selectivity.

a. Cell Culture:

-

A relevant mammalian cell line, such as HeLa (cervical cancer) or Vero (kidney epithelial) cells, is cultured in appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

b. Assay Procedure (MTT Assay):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The test compound is added at various concentrations and incubated for a period corresponding to the anti-trichomonal assay (e.g., 24 or 48 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

c. Calculation of CC50:

-

The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

-

The selectivity index (SI) is then calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and mechanisms of action of natural products is crucial for rational drug design and development. While research in this area is ongoing, several key pathways and cellular processes in T. vaginalis have been identified as potential targets.

Targeting Energy Metabolism

T. vaginalis relies on a unique anaerobic energy metabolism centered around an organelle called the hydrogenosome. This pathway is a prime target for drug development.

-

Resveratrol: This polyphenol has been shown to inhibit the growth of T. vaginalis by targeting hydrogenosomal metabolism.[5] It upregulates the expression of the hydrogenosomal enzyme pyruvate:ferredoxin oxidoreductase, leading to a cytostatic effect at lower concentrations and a killing effect at higher doses.[5]

Caption: Resveratrol's mechanism of action on T. vaginalis energy metabolism.

Disruption of Cellular Membranes

The integrity of the parasite's cell membrane is vital for its survival. Some natural products exert their trichomonacidal effect by compromising this barrier.

-

Flavonoids and Tannins from Manilkara rufula : Extracts from this plant have been shown to kill T. vaginalis by damaging the cellular membrane, leading to lysis.[9]

-

Triterpenoid Derivatives: A piperazine derivative of betulinic acid was found to cause total erythrocyte lysis and significant lactate dehydrogenase (LDH) liberation, indicating parasite membrane damage.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Natural and synthetic compound anti-Trichomonas vaginalis: an update review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A review study on the anti-trichomonas activities of medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-trichomonad activities of different compounds from foods, marine products, and medicinal plants: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic effects of Iranian herbal extracts against Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Home Treatments for Trichomoniasis: Do They Work? [healthline.com]

- 10. mdpi.com [mdpi.com]

- 11. Anti-trichomonad activities of different compounds from foods, marine products, and medicinal plants: a review [ouci.dntb.gov.ua]

- 12. Anti-trichomonad activities of different compounds from foods, marine products, and medicinal plants: a review. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 13. jogcr.com [jogcr.com]

- 14. Efficacy of Punica granatum extract on in-vitro and in-vivo control of Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Culture Techniques for Trichomonas vaginalis Isolates: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core techniques for the successful in vitro culture of Trichomonas vaginalis. It includes detailed protocols for media preparation, parasite isolation, axenization, routine maintenance, and cryopreservation, supplemented with quantitative data and workflow visualizations to support research and development activities.

Overview of Trichomonas vaginalis In Vitro Culture

Trichomonas vaginalis is a flagellated protozoan parasite and the causative agent of trichomoniasis, the most common non-viral sexually transmitted infection worldwide. In vitro cultivation of T. vaginalis is a fundamental tool for studying its biology, pathogenesis, and susceptibility to antimicrobial agents. Axenic (bacteria-free) culture is crucial for most research applications to ensure that observed effects are solely attributable to the parasite.

The most widely used medium for the axenic cultivation of T. vaginalis is Diamond's TYI-S-33 medium, which provides the necessary nutrients, vitamins, and serum components for robust growth. Successful long-term maintenance of isolates requires consistent subculturing and cryopreservation for banking.

Culture Media

The cornerstone of successful T. vaginalis cultivation is the use of an appropriate growth medium. While several formulations exist, Diamond's Trypticase-Yeast Extract-Iron-Serum (TYI-S-33) medium is considered the gold standard.

Diamond's TYI-S-33 Medium

This medium is a rich nutrient broth that supports the growth of T. vaginalis. A typical formulation for preparing 1 liter of complete TYI-S-33 medium is provided below.

Table 1: Composition of Diamond's TYI-S-33 Medium

| Component | Concentration (g/L) | Purpose |

| Casein Digest Peptone | 20.0 | Source of amino acids and nitrogen |

| Yeast Extract | 10.0 | Source of vitamins and growth factors |

| Glucose | 10.0 | Primary energy source |

| L-Cysteine HCl | 1.0 | Reducing agent, maintains low redox potential |

| Ascorbic Acid | 0.2 | Antioxidant |

| Sodium Chloride (NaCl) | 2.0 | Maintains osmotic balance |

| Potassium Phosphate, dibasic (K₂HPO₄) | 1.0 | Buffering agent |

| Potassium Phosphate, monobasic (KH₂PO₄) | 0.6 | Buffering agent |

| Ferric Ammonium Citrate | 0.0228 | Source of iron |

| Heat-Inactivated Bovine Serum | 100 mL | Provides lipids, fatty acids, and growth factors |

| Vitamin Mix | 20 mL | Provides essential vitamins |

Experimental Protocol: Preparation of Diamond's TYI-S-33 Medium

-

Prepare the Basal Medium:

-

In 880 mL of distilled water, dissolve the following components in order: K₂HPO₄, KH₂PO₄, NaCl, Casein Digest Peptone, Yeast Extract, Glucose, L-Cysteine HCl, Ascorbic Acid, and Ferric Ammonium Citrate.[1]

-

Adjust the pH of the solution to 6.8 with 1N NaOH.[1]

-

Sterilize the basal medium by autoclaving at 121°C for 15 minutes.[1] The sterile base can be stored at -20°C.[1]

-

-

Prepare the Complete Medium:

-

Thaw the sterile basal medium.

-

Aseptically add 100 mL of heat-inactivated bovine serum (inactivated at 56°C for 30 minutes).

-

Aseptically add 20 mL of a sterile vitamin solution (e.g., Diamond's Vitamin Mix).

-

Mix thoroughly and dispense into sterile culture tubes. The medium is best used fresh but can be stored at 4°C for up to two weeks.

-

Isolation and Axenization of Clinical Isolates

The establishment of axenic cultures from clinical specimens is a critical first step. This process involves isolating the motile trophozoites from the host's microbiota.

Experimental Protocol: Isolation and Axenization

-

Sample Collection: Collect vaginal swabs, urethral swabs, or urine sediment from patients.

-

Initial Inoculation: Inoculate the specimen into a tube of Diamond's TYI-S-33 medium supplemented with antibiotics to inhibit bacterial and fungal growth. A common antibiotic cocktail is Penicillin (1000 U/mL) and Streptomycin (1000 µg/mL). For fungal contamination, Amphotericin B (2.5 µg/mL) can be added.

-

Incubation: Incubate the culture tubes upright at 35-37°C.

-

Monitoring for Growth: Microscopically examine the cultures daily for motile T. vaginalis trophozoites.

-

Axenization by Serial Passage:

-

Once motile trichomonads are observed, allow the culture to grow for 24-48 hours.

-

Aseptically transfer a small aliquot (0.1-0.5 mL) of the culture to a fresh tube of antibiotic-containing medium.

-

Repeat this passage every 2-3 days. The aim is to dilute out the slower-growing bacteria while allowing the trichomonads to multiply.

-

After several passages in antibiotic-containing medium, transfer the culture to a medium without antibiotics.

-

-

Purity Check: To confirm axenic culture, inoculate a sample of the T. vaginalis culture into a rich bacteriological broth (e.g., Thioglycollate broth) and onto a blood agar plate. Incubate under both aerobic and anaerobic conditions and check for bacterial growth. The absence of bacterial growth confirms an axenic culture.

Routine Culture Maintenance and Growth Parameters

Once an axenic culture is established, it must be regularly subcultured to maintain viability.

Experimental Protocol: Subculturing

-

Chill the Culture: Place the culture tube of T. vaginalis in the late logarithmic to early stationary phase of growth on ice for 10 minutes. This detaches any parasites adhering to the glass.

-

Inoculation: Gently invert the tube to ensure a homogenous suspension. Aseptically transfer an aliquot of the culture to a fresh, pre-warmed tube of complete TYI-S-33 medium. The transfer volume will depend on the desired initial cell density.

-

Incubation: Incubate the new culture at 35-37°C with the cap screwed on tightly.

-

Subculturing Frequency: The frequency of subculturing depends on the inoculum size and the growth rate of the isolate, but it is typically every 2 to 4 days.

Table 2: Optimal Growth Parameters for T. vaginalis In Vitro

| Parameter | Optimal Value/Range | Notes |

| Temperature | 35-37°C | Mimics human body temperature. |

| pH | 6.0 - 6.3 | T. vaginalis can tolerate a wider pH range.[2] |

| Atmosphere | Microaerophilic | Achieved by filling tubes to ~80% capacity and tightening the cap. |

| Seeding Density | 1 x 10⁴ to 1 x 10⁵ cells/mL | Lower densities may result in a lag phase. |

| Peak Density | 1 x 10⁶ to 5 x 10⁶ cells/mL | Varies between isolates and medium batches.[3] |

| Generation Time | ~6-8 hours | During the logarithmic growth phase. |

Cryopreservation and Revival of Isolates

Long-term storage of T. vaginalis isolates is achieved through cryopreservation in liquid nitrogen. This ensures the preservation of valuable isolates and prevents genetic drift that can occur with continuous subculturing.

Experimental Protocol: Cryopreservation (ATCC Protocol)

-

Harvest Cells: Use a culture in the late logarithmic phase of growth. Centrifuge the culture at 800 x g for 5 minutes to pellet the cells.

-

Prepare Cell Suspension: Resuspend the cell pellet in fresh, pre-chilled complete TYI-S-33 medium to a final concentration of 2 x 10⁶ to 2 x 10⁷ cells/mL. Keep the cell suspension on ice.

-

Prepare Cryoprotectant Solution: Prepare a 10% (v/v) solution of sterile dimethyl sulfoxide (DMSO) in fresh, pre-chilled complete TYI-S-33 medium.

-

Add Cryoprotectant: Slowly add the cold cryoprotectant solution to the cold cell suspension in a drop-wise manner with gentle mixing to achieve a final DMSO concentration of 5%.

-

Equilibration: Allow the cells to equilibrate in the cryoprotectant solution on ice for 10-15 minutes.

-

Freezing:

-

Dispense 0.5 mL aliquots of the cell suspension into sterile cryovials.

-

Place the vials in a controlled-rate freezing container (e.g., Mr. Frosty) at -80°C for at least 4 hours (or overnight). This achieves a cooling rate of approximately -1°C per minute.

-

Transfer the frozen vials to a liquid nitrogen storage tank for long-term storage.

-

Experimental Protocol: Revival of Frozen Isolates

-

Prepare for Thawing: Place a tube containing 9 mL of complete TYI-S-33 medium in a 35°C water bath.

-

Rapid Thaw: Retrieve a cryovial from liquid nitrogen storage and immediately place it in the 35°C water bath until just thawed (usually less than 1 minute). Do not agitate the vial.

-

Inoculation: Aseptically transfer the entire contents of the cryovial to the pre-warmed tube of medium.

-

Incubation: Incubate the culture at 35-37°C.

-

Monitoring: Check for motile trophozoites after 24 hours. It may take several days for the culture to reach a high density after revival.

Table 3: Cryopreservation and Revival Summary

| Parameter | Recommended Value/Procedure | Reference |

| Cryoprotectant | 5% (final concentration) Dimethyl Sulfoxide (DMSO) | ATCC |

| Cell Density for Freezing | 2 x 10⁶ to 2 x 10⁷ cells/mL | |

| Cooling Rate | -1°C per minute | |

| Thawing Procedure | Rapid thawing at 35°C | |

| Post-Thaw Viability | Variable, dependent on isolate and protocol adherence |

Quality Control

Maintaining the quality and purity of T. vaginalis cultures is essential for reproducible experimental results.

-

Morphology and Motility: Regularly check the cultures under a microscope to ensure the typical pear-shaped morphology and vigorous, jerky motility of the trophozoites.

-

Purity: Periodically perform sterility tests as described in the axenization protocol to ensure the cultures remain free from bacterial and fungal contamination.

-

Growth Rate: Monitor the growth rate of the cultures. A significant decrease in growth rate may indicate a problem with the medium or the culture itself.

-

Authentication: For critical applications, isolates can be authenticated using molecular methods, such as PCR and gene sequencing. The ATCC uses sequencing of the SSU rRNA and AP65 adhesin genes for species-level authentication.

This guide provides the fundamental techniques and protocols for the successful in vitro culture of Trichomonas vaginalis. Adherence to these methods will facilitate reliable and reproducible research in the fields of parasitology, drug development, and diagnostics.

References

Whitepaper: Discovery of Novel Drug Targets in Trichomonas vaginalis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trichomonas vaginalis, the etiological agent of trichomoniasis, is the most common non-viral sexually transmitted pathogen worldwide. Treatment has historically relied on 5-nitroimidazole drugs, primarily metronidazole (MTZ) and tinidazole.[1] However, the emergence of drug-resistant strains, with resistance rates reported between 2.2% and 9.6% for MTZ, presents a significant clinical challenge and necessitates the discovery and validation of novel drug targets.[2][3][4] This technical guide provides an in-depth overview of promising new drug targets in T. vaginalis, focusing on unique metabolic pathways, essential cellular machinery, and key virulence factors. It details the experimental methodologies used for target identification and validation and presents quantitative data on the efficacy of novel inhibitors.

The Challenge of 5-Nitroimidazole Resistance

The efficacy of 5-nitroimidazole compounds is dependent on their reductive activation within the parasite's hydrogenosomes—mitochondrion-related organelles involved in carbohydrate metabolism.[5][6] The drug activation pathway is a critical starting point for understanding both the current treatment mechanism and the basis of resistance.

The key enzyme, pyruvate:ferredoxin oxidoreductase (PFOR), transfers electrons to ferredoxin.[5][7] Reduced ferredoxin then donates an electron to the nitro group of the prodrug (e.g., metronidazole), converting it into a toxic nitro radical anion.[5] This radical anion induces DNA damage, leading to parasite death.

Resistance, particularly under anaerobic conditions, is often linked to the downregulation or modification of components in this activation pathway.[2][8] Reduced expression of PFOR and ferredoxin means less efficient drug activation, allowing the parasite to survive in the presence of the drug.[5][7] Aerobic resistance involves deficient oxygen scavenging, which increases intracellular oxygen levels and inhibits the reductive activation of the drug.[2][3] This established mechanism of resistance underscores the urgent need for drugs that operate via different modes of action.

References

- 1. 20S Proteasome as a Drug Target in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. contemporaryobgyn.net [contemporaryobgyn.net]

- 4. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in <i>Trichomonas vaginalis</i> - ProQuest [proquest.com]

- 5. Treatment of Infections Caused by Metronidazole-Resistant Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrogenosome Metabolism Is the Key Target for Antiparasitic Activity of Resveratrol against Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Strategies for Prevention and Treatment of Trichomonas vaginalis Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Initial Screening of Potential Trichomonacidal Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential methodologies and critical data evaluation techniques for the initial screening of potential trichomonacidal agents against Trichomonas vaginalis, the etiological agent of trichomoniasis. This document outlines detailed experimental protocols for in vitro susceptibility and cytotoxicity assays, presents quantitative data for a range of compounds, and visualizes key experimental workflows and signaling pathways pertinent to drug discovery.

Introduction

Trichomonas vaginalis is a flagellated protozoan parasite responsible for the most common non-viral sexually transmitted infection worldwide. Current treatment relies heavily on the 5-nitroimidazole class of drugs, primarily metronidazole and tinidazole. However, the emergence of drug-resistant strains necessitates the discovery and development of new trichomonacidal agents with novel mechanisms of action. The initial screening phase is a critical step in this process, involving the identification of compounds with potent activity against the parasite while exhibiting minimal toxicity to host cells.

Experimental Protocols

Detailed methodologies for the primary assays in the initial screening cascade are provided below. These protocols are foundational for generating reliable and reproducible data.

In Vitro Susceptibility Testing of Trichomonas vaginalis

The determination of a compound's potency against T. vaginalis is typically assessed by measuring its Minimum Lethal Concentration (MLC) or the 50% inhibitory concentration (IC50).

2.1.1. Minimum Lethal Concentration (MLC) Assay

The MLC is the lowest concentration of a drug that results in the death of all trichomonads. A widely used method is the broth microdilution assay[1].

Protocol:

-

Parasite Culture: T. vaginalis isolates are cultured in Diamond's Trypticase-Yeast Extract-Maltose (TYM) medium supplemented with heat-inactivated horse serum at 37°C[2].

-

Compound Preparation: Test compounds are serially diluted in TYM medium in a 96-well microtiter plate. A drug-free control and a solvent control are included.

-

Inoculation: Each well is inoculated with a standardized suspension of T. vaginalis trophozoites (e.g., 1 x 10^5 cells/mL).

-

Incubation: The plates are incubated anaerobically at 37°C for 48 hours.

-

Endpoint Determination: After incubation, each well is examined microscopically for motile trichomonads. The MLC is the lowest drug concentration in which no motile parasites are observed[1].

2.1.2. 50% Inhibitory Concentration (IC50) Assay

The IC50 value represents the concentration of a compound that inhibits 50% of the parasite's growth or viability. This can be determined using various methods, including fluorescence-based assays.

Protocol (Fluorescence-Based Assay):

-

Parasite Culture and Inoculation: Similar to the MLC assay, T. vaginalis is cultured and inoculated into 96-well plates containing serial dilutions of the test compound.

-

Incubation: Plates are incubated under appropriate conditions for a set period (e.g., 24 or 48 hours).

-

Viability Staining: A viability dye, such as resazurin or SYBR Green I, is added to each well. Live cells will metabolize the dye, resulting in a measurable change in fluorescence or color.

-

Data Acquisition: The fluorescence or absorbance is read using a microplate reader.

-

IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assays

Assessing the toxicity of potential trichomonacidal agents against mammalian cells is crucial to determine their selectivity. The MTT assay is a commonly used colorimetric method for this purpose[3][4].

Protocol (MTT Assay on Mammalian Cell Lines, e.g., HeLa, Vero, HepG2):

-

Cell Culture: Mammalian cells (e.g., HeLa, Vero, or HepG2) are cultured in appropriate media and conditions (e.g., DMEM with 10% FBS at 37°C in a 5% CO2 incubator)[4][5][6].

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight[7].

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is included[7].

-

Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours)[7].

-

MTT Addition: The medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals[3][4].

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol)[3][7].

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm[4].

-

CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the log of the compound concentration.

Data Presentation: In Vitro Efficacy and Cytotoxicity of Potential Trichomonacidal Agents

The following tables summarize the in vitro activity (IC50 and MLC) and cytotoxicity (CC50) of various compounds against T. vaginalis and mammalian cell lines, respectively. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for prioritizing compounds for further development. A higher SI value indicates greater selectivity for the parasite over host cells.

Table 1: In Vitro Activity of Synthetic Compounds against Trichomonas vaginalis

| Compound Class | Compound | T. vaginalis Strain | IC50 (µM) | MLC (µg/mL) | Reference |

| 5-Nitroimidazoles | Metronidazole | Sensitive | 0.93 | - | |

| Metronidazole | Resistant | >50 | - | [8] | |

| Tinidazole | Sensitive | - | <6.3 | [8] | |

| Secnidazole | Sensitive | - | ≤12.5 | [2][9] | |

| Benzimidazoles | Albendazole | - | - | - | [10] |

| Dicationic Compounds | Furamidine (DB75) | Metronidazole-sensitive | Comparable to Metronidazole | - | [11] |

| DB818 | Metronidazole-sensitive & resistant | ≤1 | - | [11] | |

| Nitroindazoles | Compound 6 | Metronidazole-resistant | 1.3 | - | [12] |

| Compound 10 | Metronidazole-resistant | 0.5 | - | [12] | |

| Phenylthiazolylbenzene Sulfonamides | Compound 7f | - | <0.93 | - |

Table 2: In Vitro Activity of Natural Products against Trichomonas vaginalis

| Compound Class | Compound | Source | IC50 (µM) | Reference |

| Glycoalkaloids | α-Chaconine | Potato peels | - | [13] |

| α-Solanine | Potato peels | 10.9–16.8 | [14] | |

| α-Tomatine | Tomato | 2.0–7.9 | [14] | |

| Polyphenols | Resveratrol | Grapes | - | [3] |

| Quercetin | Potato peels | - | [13] | |

| Terpenoids | (+)-α-Bisabolol | Essential oils | - | [13] |

| Flavonoids and Tannins | Manilkara rufula extracts | Manilkara rufula | - | [3] |

Table 3: Cytotoxicity of Potential Trichomonacidal Compounds against Mammalian Cell Lines

| Compound Class | Compound | Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |

| Nitroindazoles | Compound 3 | Vero | 74.7 | - | [12][15] |

| Compound 9 | Vero | 59.1 | - | [12][15] | |

| Phenylthiazolylbenzene Sulfonamides | Compound 7f | - | >10 | >4556.70 |

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and signaling pathways relevant to the initial screening of trichomonacidal agents.

Experimental Workflows

Signaling Pathways as Potential Drug Targets

While the precise signaling pathways within T. vaginalis are still under active investigation, several have been identified as potentially crucial for parasite viability and virulence, making them attractive targets for novel drug development.

Recent studies suggest that phosphatidylinositol 4,5-bisphosphate (PIP2) signaling plays a role in regulating intracellular calcium levels, which in turn modulates the actin cytoskeleton, a key factor in the parasite's ability to adhere to host cells[1][16]. Iron appears to be an important environmental cue that influences this pathway[1].

Conclusion

The initial screening of potential trichomonacidal agents is a multifaceted process that requires robust and standardized methodologies. This guide provides a framework for conducting these essential early-stage evaluations, from determining a compound's in vitro efficacy and cytotoxicity to understanding its potential mechanism of action. By adhering to these detailed protocols and systematically evaluating the resulting data, researchers can more effectively identify and prioritize promising new candidates for the treatment of trichomoniasis, ultimately addressing the growing challenge of drug resistance.

References

- 1. PIP2 regulating calcium signal modulates actin cytoskeleton-dependent cytoadherence and cytolytic capacity in the protozoan parasite Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. Home Treatments for Trichomoniasis: Do They Work? [healthline.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. reframeDB [reframedb.org]

- 6. ijcmas.com [ijcmas.com]

- 7. Binding of fibronectin by Trichomonas vaginalis is influenced by iron and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentration for Secnidazole That Correlates With Treatment Success - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Drug library screening against metronidazole-sensitive and metronidazole-resistant Trichomonas vaginalis isolates [stacks.cdc.gov]

- 11. Activities of Dicationic Compounds against Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. docta.ucm.es [docta.ucm.es]

- 13. Anti-trichomonad activities of different compounds from foods, marine products, and medicinal plants: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. docta.ucm.es [docta.ucm.es]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cell Structure and Morphology of Trichomonas vaginalis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular and morphological characteristics of Trichomonas vaginalis, the causative agent of human trichomoniasis. The document synthesizes current knowledge on the parasite's intricate structure, including its unique organelles and cytoskeletal components, which are crucial for its pathogenesis and survival. Detailed experimental protocols and quantitative data are presented to facilitate further research and the development of novel therapeutic strategies.

General Morphology and Cell Structure

Trichomonas vaginalis is a flagellated, microaerophilic protozoan parasite that exists only as a trophozoite; it does not form cysts.[1][2] Its morphology is highly plastic, adapting to environmental conditions. In axenic culture, it typically exhibits a pear-shaped or oval (pyriform) morphology.[1][2] However, when attached to host vaginal epithelial cells, it transforms into a more amoeboid shape, which maximizes surface area contact and facilitates adhesion and pathogenesis.[1][2][3]

The parasite possesses a complex endoskeleton that provides structural support and is involved in motility and cell division.[4] Key structural components include the axostyle, pelta, costa, and flagella.

Table 1: Quantitative Morphological Data of Trichomonas vaginalis

| Feature | Dimension/Value | Comments | Source(s) |

| Trophozoite Size | |||

| Length | 7-30 µm | Varies with environmental conditions. | [5][6] |

| Width | 2-14 µm | [7] | |

| Average Size (in culture) | 9.5 x 6.8 µm | [8][9] | |

| Average Size (fresh isolates) | 8.5 x 5.7 µm | [8][9] | |

| Total Length (including flagella and axostyle) | ~26 µm (range: 21-32 µm) | [8] | |

| Flagella | |||

| Number | 5 (4 anterior, 1 posterior/recurrent) | The recurrent flagellum is associated with the undulating membrane. | [1][5] |

| Anterior Flagella Length (in culture) | ~11.5 µm | [8] | |

| Anterior Flagella Length (fresh isolates) | ~10.5 µm | [8] | |

| Axostyle | |||

| Length | 3-14 µm | Protrudes from the posterior end. | [10] |

| Undulating Membrane | |||

| Length | Extends about half to three-quarters of the body length. | Supported by the costa. | [6][8] |

| Genome | |||

| Size | ~160 megabases (Mb) | Unusually large for a protist, with extensive repetitive sequences. | [1][11][12] |

| Predicted Protein-Coding Genes | ~60,000 | Includes a large number of 'repeat' genes. | [1][11][12] |

Key Organelles and Cytoskeletal Structures

The single, large, and typically elongated nucleus is located in the anterior portion of the cell.[1][2][5] It contains numerous chromatin granules and a small karyosome.[5]

T. vaginalis is propelled by five flagella. Four anterior flagella extend from the front of the cell, while the fifth, or recurrent flagellum, is incorporated into the undulating membrane, a fin-like extension of the plasma membrane.[2][5] The undulating membrane, supported by a rigid filamentous rod called the costa, contributes to the parasite's characteristic jerky and tumbling motility.[4][6]

The axostyle is a prominent, rigid, and hyaline rod-like structure composed of microtubules that originates near the nucleus and extends through the longitudinal axis of the cell, protruding from the posterior end.[2][10] It is thought to function in attachment to host cells and may contribute to the tissue damage observed in trichomoniasis.[1][2] At the anterior end, the axostyle is associated with the pelta, another microtubular structure that supports the flagellar canal.[13][14]

A hallmark of T. vaginalis is the presence of hydrogenosomes, double-membraned organelles that are analogous to mitochondria but function under anaerobic conditions.[1][15][16] These organelles are the site of anaerobic energy metabolism, producing ATP via substrate-level phosphorylation, with molecular hydrogen as a characteristic end product.[15][17][18] Hydrogenosomes are also the site of activation for metronidazole, the primary drug used to treat trichomoniasis.[15] They lack a genome, and all their proteins are encoded by the nuclear genome and imported post-translationally.[15][18] Proteomic analysis has identified 569 proteins in the T. vaginalis hydrogenosome.[15][16]

The cytoskeleton of T. vaginalis is composed of tubulin and actin filaments.[2][19] Microtubules form the structural basis of the axostyle, pelta, and flagella.[20] Actin is found throughout the cytoplasm and is particularly concentrated in a layer beneath the plasma membrane, especially in the amoeboid form, where it is crucial for pseudopod formation, motility, and host cell adhesion.[19][21]

Host-Parasite Interaction and Adhesion

The initial and critical step in T. vaginalis pathogenesis is its adherence to the host's vaginal epithelial cells.[10] This process triggers a morphological transformation from the flagellated, pear-shaped form to the adherent, amoeboid form.[3] Adhesion is a complex process mediated by multiple factors, including surface proteins and lipophosphoglycan (LPG).[3] Several adhesin proteins have been identified, some of which are metabolic enzymes that appear to have a dual function.[22] The axostyle is also implicated in anchoring the parasite to host cells.[2][23]

The interaction between T. vaginalis and host epithelial cells involves complex signaling events. The parasite's surface lipophosphoglycan (LPG) can bind to host cell receptors like galectin-1, initiating the adhesion cascade.[3][24] This binding can trigger downstream signaling within the parasite, leading to cytoskeletal rearrangements necessary for the amoeboid transformation.

Caption: Signaling pathway for T. vaginalis adhesion to host cells.

Experimental Protocols

This protocol is adapted from methodologies used to study the surface morphology of T. vaginalis.[8]

-

Sample Preparation:

-

Culture T. vaginalis trophozoites in a suitable medium (e.g., TYM medium).

-

For studying host-parasite interactions, co-culture the parasites with a monolayer of vaginal epithelial cells.

-

-

Fixation:

-

Fix the samples in 3% glutaraldehyde in 0.1 M phosphate buffer (pH 7.3) for 2 hours at 4°C.

-

-

Washing:

-

Wash the samples three times with the phosphate buffer to remove the fixative.

-

-

Adhesion to Substrate:

-

Allow the parasites to adhere to poly-L-lysine-coated glass coverslips.

-

-

Post-fixation:

-

Post-fix the samples in 1% osmium tetroxide (OsO₄) in the same buffer for 1.5 hours at room temperature.

-

-

Dehydration:

-

Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).

-

-

Drying:

-

Perform critical point drying to preserve the three-dimensional structure.

-

-

Coating:

-

Mount the dried samples on stubs and coat them with a thin layer of gold or gold-palladium using a sputter coater.

-

-

Imaging:

-

Observe the samples under a scanning electron microscope at an appropriate accelerating voltage (e.g., 25 kV).

-

This protocol allows for the visualization of specific cytoskeletal components like actin and tubulin.[19][25]

Caption: Experimental workflow for immunofluorescence staining.

-

Cell Preparation: Adhere cultured T. vaginalis trophozoites to glass coverslips.

-

Fixation: Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 20 minutes.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody entry.

-

Blocking: Block non-specific antibody binding by incubating with a blocking solution (e.g., 1% bovine serum albumin in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate with the primary antibody (e.g., monoclonal anti-α-tubulin or anti-actin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the coverslips three times with PBS.

-

Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) in the dark for 1 hour.

-

Washing: Repeat the washing steps.

-

Mounting: Mount the coverslips onto glass slides using an antifade mounting medium, often containing DAPI to counterstain the nucleus.

-

Visualization: Observe the stained cells using a fluorescence microscope with appropriate filters.

Conclusion

The complex and unique cellular architecture of Trichomonas vaginalis is intrinsically linked to its ability to cause disease. Its morphological plasticity, specialized organelles like the hydrogenosome, and the intricate cytoskeletal system are all potential targets for novel anti-trichomonal drugs. A thorough understanding of these structures, aided by the quantitative data and experimental protocols provided herein, is essential for the rational design of new therapeutic interventions to combat this widespread sexually transmitted infection. Further research into the molecular mechanisms governing the parasite's morphology and host interactions will continue to be a critical area of investigation.

References

- 1. Trichomonas vaginalis - Wikipedia [en.wikipedia.org]

- 2. Clinical and Microbiological Aspects of Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trichomonas vaginalis: current understanding of host–parasite interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. keducate.kressup.com [keducate.kressup.com]

- 5. CDC - DPDx - Trichomoniasis [cdc.gov]

- 6. Trichomonas vaginalis – Trophozoite – Parasitology [parasitology.ou.ac.lk]

- 7. Trichomoniasis: Background, Pathophysiology, Etiology [emedicine.medscape.com]

- 8. The Dimension of Trichomonas vaginalis as Measured by Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.proindex.uz [journals.proindex.uz]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. janecarltonlab.org [janecarltonlab.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The Trichomonas vaginalis hydrogenosome proteome is highly reduced relative to mitochondria, yet complex compared with mitosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Unusual Cell Structures and Organelles in Giardia intestinalis and Trichomonas vaginalis Are Potential Drug Targets [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Biogenesis of the hydrogenosome in the anaerobic protist Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Actin cytoskeleton demonstration in Trichomonas vaginalis and in other trichomonads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Trichomonas vaginalis: microtubule cytoskeleton distribution using fluorescent taxoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. An Atypical F-Actin Capping Protein Modulates Cytoskeleton Behaviors Crucial for Trichomonas vaginalis Colonization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Host-parasite interactions between Trichomonas vaginalis and human vaginal epithelial cells - Keystone Symposia [virtual.keystonesymposia.org]

- 24. Distinct features of the host-parasite interactions between nonadherent and adherent Trichomonas vaginalis isolates | PLOS Neglected Tropical Diseases [journals.plos.org]

- 25. Omics Analyses of Trichomonas vaginalis Actin and Tubulin and Their Participation in Intercellular Interactions and Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of Plant Extracts for Trichomonacidal Activity: A Technical Guide

Abstract

Trichomoniasis, caused by the protozoan parasite Trichomonas vaginalis, remains the most common non-viral sexually transmitted infection globally. The emergence of resistance to the standard therapeutic agent, metronidazole, necessitates the exploration of novel treatment avenues. This technical guide provides a comprehensive overview of the preliminary investigation of plant-derived extracts as a promising source for new trichomonacidal compounds. It details the experimental protocols for in-vitro susceptibility and cytotoxicity assays, presents a compilation of quantitative data from various studies, and visualizes the experimental workflows and potential mechanisms of action through structured diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of natural anti-trichomonal agents.

Introduction

Trichomonas vaginalis infection is a significant public health concern, contributing to vaginitis, urethritis, and an increased risk of HIV transmission.[1] The current treatment landscape is dominated by 5-nitroimidazole drugs, primarily metronidazole. However, the rise of drug-resistant strains and the adverse effects associated with these medications underscore the urgent need for alternative therapies.[2]

Medicinal plants have historically been a rich source of bioactive compounds with diverse therapeutic properties, including antimicrobial and antiparasitic activities.[1] A growing body of research has focused on screening plant extracts for their efficacy against T. vaginalis.[1] This guide synthesizes the current state of this preliminary research, offering a structured repository of data and methodologies to facilitate further investigation and development in this field.

Experimental Protocols

A standardized approach is crucial for the reliable evaluation of plant extracts for trichomonacidal activity. This section outlines the key experimental protocols for parasite culture, in-vitro susceptibility testing, and cytotoxicity assessment.

Parasite Cultivation

Organism: Trichomonas vaginalis (e.g., ATCC 30236, a reference strain, or clinical isolates).

Culture Medium: Trypticase-Yeast extract-Maltose (TYM) medium supplemented with 10% (v/v) heat-inactivated bovine serum is commonly used.[3] The medium supports the axenic growth of the parasite.

Culture Conditions: Trophozoites are cultured at 37°C in screw-capped tubes or culture flasks. Sub-culturing is typically performed every 48-72 hours to maintain the parasites in the logarithmic phase of growth.[4]

Protocol for Reviving Frozen Cultures (based on ATCC recommendations):

-

Thaw the frozen vial rapidly in a 37°C water bath.

-

Aseptically transfer the contents to a tube containing fresh, pre-warmed TYM medium.

-

Incubate at 37°C and monitor for viable, motile trophozoites after 24-48 hours.

Preparation of Plant Extracts

The method of extraction can significantly influence the phytochemical composition and biological activity of the extract.

General Procedure:

-

Plant Material: The selected plant part (e.g., leaves, stem, root) is air-dried in the shade and then ground into a fine powder.

-

Extraction: Maceration is a common method where the powdered plant material is soaked in a specific solvent (e.g., methanol, ethanol, water, or a mixture) for a defined period (e.g., 24-72 hours) with occasional agitation.[5][6][7]

-

Filtration and Concentration: The mixture is filtered, and the solvent is evaporated under reduced pressure (e.g., using a rotary evaporator) to yield the crude extract.[5][6]

-

Storage: The dried extract is stored at a low temperature (e.g., 4°C or -20°C) until use.

In-vitro Trichomonacidal Susceptibility Assay

This assay determines the direct effect of the plant extract on the viability of T. vaginalis.

Methodology (Microtiter Plate Assay):

-

Preparation of Inoculum: Trophozoites in the logarithmic growth phase are counted using a hemocytometer to prepare a standardized suspension (e.g., 1 x 10^5 trophozoites/mL) in fresh culture medium.[1]

-

Serial Dilutions: The plant extract is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in the culture medium in a 96-well microtiter plate to achieve a range of final concentrations.[1][4]

-

Incubation: An equal volume of the parasite suspension is added to each well containing the diluted extract. Positive (metronidazole) and negative (vehicle control) controls are included. The plate is incubated at 37°C for 24, 48, or 72 hours.[1][4]

-

Determination of Viability: Parasite viability can be assessed by:

-

Data Analysis: The results are often expressed as the Minimum Inhibitory Concentration (MIC) or the 50% inhibitory concentration (IC50).

Cytotoxicity Assay

It is essential to evaluate the toxicity of the plant extracts against mammalian cells to assess their selectivity.

Cell Lines: Commonly used cell lines include HeLa (cervical cancer cells) or normal cell lines like L929 mouse fibroblasts.[10][11]

Methodology (MTT Assay):

-

Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[12]

-

Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the plant extract.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[12]

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a further 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[12]

-

Absorbance Measurement: The absorbance is read using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated. The selectivity index (SI), calculated as CC50 / IC50, is a measure of the extract's specific activity against the parasite.

Data Presentation: Trichomonacidal Activity of Plant Extracts

The following tables summarize the quantitative data from various studies on the in-vitro trichomonacidal activity of plant extracts.

Table 1: In-vitro Trichomonacidal Activity of Various Plant Extracts

| Plant Species | Plant Part | Extract Type | IC50 (µg/mL) | MIC/MLC (µg/mL) | Exposure Time (h) | Reference |

| Allium sativum (Garlic) | Bulb | Aqueous | - | 100 | 24 | [13][14] |

| Artemisia annua | Aerial parts | - | 2.764 | - | - | [15] |

| Berberis aristata | - | Berberine | - | 40.7 | - | |

| Camellia sinensis (Green Tea) | Leaves | Hydroalcoholic | 1.62 | - | 48 | [8] |

| Curcuma longa (Turmeric) | Rhizome | - | 73.0 - 105.8 | 400 | 24 | |

| Dorstenia barteri | Leaves | Dichloromethane:Methanol (1:1) | - | 15.625 | 24 | |

| Eucalyptus sp. | - | Extract | - | 21,000 | - | [13] |

| Eugenia caryophyllata (Clove) | - | Hydroalcoholic | 1.21 | - | 48 | [8] |

| Nigella sativa | Seeds | Crude Extract | - | 9,000 | 72 | [14] |

| Punica granatum (Pomegranate) | - | Juice | - | - | - | [5] |

| Rosmarinus officinalis (Rosemary) | - | Essential Oil | - | 100 | 3 | [13] |

| Sambucus nigra | Fruit | Methanolic | - | 400 | 72 | [12] |

| Terminalia chebula | - | Hydroalcoholic | 1.66 | - | 48 | [8] |

| Verbena sp. | - | Aqueous | - | 4,000 | 4 | [16] |

Note: IC50 (Inhibitory Concentration 50%), MIC (Minimum Inhibitory Concentration), MLC (Minimum Lethal Concentration). Dashes indicate data not reported in the cited sources.

Visualizations: Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflows and conceptual mechanisms involved in the investigation of plant extracts for trichomonacidal activity.

Experimental Workflow

Caption: General workflow for screening plant extracts for trichomonacidal activity.

In-vitro Trichomonacidal Assay Workflow

Caption: Step-by-step workflow of the in-vitro trichomonacidal susceptibility assay.

Conceptual Mechanism of Action

Caption: Hypothesized mechanisms of action of plant extracts on T. vaginalis.

Conclusion and Future Directions

The preliminary investigation of plant extracts has revealed a significant potential for the discovery of novel trichomonacidal agents. A diverse range of plant species has demonstrated promising in-vitro activity against T. vaginalis. However, this research is still in its early stages.

Future efforts should focus on:

-

Bioassay-guided fractionation: to isolate and identify the specific bioactive compounds responsible for the observed trichomonacidal activity.

-

Mechanism of action studies: to elucidate the specific cellular targets and pathways affected by these compounds.

-

In-vivo efficacy and toxicity studies: to evaluate the therapeutic potential and safety of promising extracts and isolated compounds in animal models.

-

Standardization of methodologies: to ensure the reproducibility and comparability of results across different studies.

The continued exploration of nature's pharmacopeia holds great promise for the development of new, effective, and safe treatments for trichomoniasis, addressing the growing challenge of drug resistance.

References

- 1. In Vitro Evaluation of the Effects of Pelargonium quercetorum Agnew Extracts on Trichomonas vaginalis [ajcmi.umsha.ac.ir]

- 2. An improved method for in vitro susceptibility testing of Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro co-culture model of Trichomonas vaginalis, Candida albicans, and Lactobacillus crispatus: a system for assessing antimicrobial activity and microorganism interactions in vaginitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiprotozoal and cytotoxic screening of 45 plant extracts from Democratic Republic of Congo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. oleumdietetica.es [oleumdietetica.es]

- 8. texaschildrens.org [texaschildrens.org]

- 9. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ujpronline.com [ujpronline.com]

- 12. MTT (Assay protocol [protocols.io]

- 13. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]

- 14. [Procedure for Trichomonas vaginalis cultivation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Search for Antiprotozoal Activity in Herbal Medicinal Preparations; New Natural Leads against Neglected Tropical Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Screening of plant extracts for antiprotozoal and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Biology of Trichomonas vaginalis and Its Interaction with the Host: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Trichomonas vaginalis, a flagellated protozoan parasite, is the etiological agent of trichomoniasis, the most prevalent non-viral sexually transmitted infection worldwide.[1][2][3] This guide provides a comprehensive technical overview of the fundamental biology of T. vaginalis and the intricate molecular and cellular interactions it establishes with its human host. We delve into the parasite's unique morphology, lifecycle, and metabolic adaptations. Furthermore, we explore the mechanisms of host cell adhesion, cytotoxicity, and the strategies employed by the parasite to evade the host immune response. Key signaling pathways involved in the host-parasite interplay are detailed, and established experimental protocols are provided to facilitate further research in this field. This document aims to serve as a critical resource for researchers engaged in basic science and for professionals in the pharmaceutical industry dedicated to the development of novel anti-trichomonal therapeutics.

Basic Biology of Trichomonas vaginalis

Morphology and Lifecycle

Trichomonas vaginalis is a pear-shaped, motile trophozoite, typically measuring 7 to 30 µm in length.[4][5][6] It possesses four anterior flagella and a fifth recurrent flagellum that forms an undulating membrane, contributing to its characteristic jerky motility.[6][7] A prominent axostyle, a microtubular rod, extends the length of the cell and protrudes from the posterior end.[6][7] The parasite exists only as a trophozoite, lacking a cyst stage, which makes it vulnerable to environmental conditions outside the host.[4]

The lifecycle of T. vaginalis is direct, involving a single host.[4][6] The parasite resides in the urogenital tract of humans, with the vagina and urethra being the primary sites of infection in women, and the urethra and prostate in men.[4][5] Transmission occurs primarily through sexual contact.[4] The trophozoites replicate by longitudinal binary fission.[4][6]

Genome and Metabolism